molecular formula C15H15F3N4O B2800836 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 1797674-67-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2800836
CAS No.: 1797674-67-9
M. Wt: 324.307
InChI Key: DMLYTLZTFDXSQB-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a cyclopropyl group and a metabolically stable trifluoromethyl (CF3) group, a key pharmacophore known to enhance a compound's binding affinity, membrane permeability, and metabolic stability . The molecule is further functionalized with an ethyl linker and an isonicotinamide moiety. Compounds with this specific scaffold, particularly those containing the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group, have been investigated in patent literature for their potential as antiviral agents . Research indicates that similar structures show promise against a range of viruses, including filoviruses (e.g., Ebola) and arenaviruses (e.g., Lassa) . Furthermore, structurally related 3(5)-amino-pyrazole derivatives have been described for their use as antitumor agents in the treatment of proliferative disorders, highlighting the therapeutic potential of this chemical class . The presence of the trifluoromethyl group is a critical feature in many modern pharmaceuticals, with numerous FDA-approved drugs incorporating this group to improve efficacy and drug-like properties . This product is intended for non-human research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and screening assays targeting viral infections or oncological pathways.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYTLZTFDXSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:

  • Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.

  • Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).

  • Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.

  • Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:

  • Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

  • Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.

  • Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.

  • Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide as an anticancer agent. A notable investigation involved screening a library of compounds against multicellular spheroids to identify effective anticancer agents. The compound demonstrated promising activity, suggesting its potential as a lead for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance inhibitory potency against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .

Case Study 1: Anticancer Screening

In a study conducted by Walid Fayad et al., a diverse library of compounds was screened against various cancer cell lines using multicellular spheroid models. The study identified this compound as a candidate with significant cytotoxic effects, leading to further exploration into its mechanism of action and optimization for enhanced efficacy .

Case Study 2: SAR Analysis

A comprehensive SAR analysis was performed on derivatives of this compound to identify structural features that contribute to enzyme inhibition. The study revealed that specific substitutions on the pyrazole core significantly increased potency against target enzymes, underscoring the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The pyrazole scaffold is widely utilized in drug discovery due to its versatility. Below is a comparison of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide with analogs differing in substituents or side chains:

Compound Key Substituents Molecular Weight Key Properties
This compound (Target Compound) 5-cyclopropyl, 3-CF₃, ethyl-isonicotinamide 383.3 (estimated) High lipophilicity (logP ~3.5), moderate solubility in polar aprotic solvents
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide 5-cyclopropyl, 3-CF₃, acetamide-2-fluorophenyl 327.28 Lower solubility (logP ~4.2), enhanced metabolic stability due to fluorophenyl
(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-...) Indazole-pyridine hybrid, 3-CF₃ pyrazole, methylsulfonamido Not reported High binding affinity for kinase targets, reduced solubility due to bulky groups
4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride 4-chloro, 3-methyl, sulfonyl chloride 252.71 Reactive sulfonyl group, used as intermediate for further functionalization

Key Observations :

  • Trifluoromethyl vs. Methyl Groups : The 3-CF₃ group in the target compound increases electronegativity and steric hindrance compared to 3-methyl analogs (e.g., 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride), enhancing resistance to oxidative metabolism .
  • Acetamide vs. Isonicotinamide Side Chains : The target compound’s isonicotinamide group improves aqueous solubility compared to 2-fluorophenyl acetamide derivatives (e.g., compound in ), but the fluorophenyl group in the latter enhances membrane permeability .
  • Hybrid Structures : Compounds like the indazole-pyridine hybrid exhibit superior target affinity but suffer from poor solubility due to increased molecular complexity.

Research Findings and Data

Structural Analysis
  • Conformational Flexibility : X-ray data from related pyrazole derivatives (e.g., ) indicate that the 5-cyclopropyl group restricts rotational freedom at the pyrazole C3-C4 bond, stabilizing the molecule in a bioactive conformation .
  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature polarizes the pyrazole ring, increasing electrophilicity at the N1 position, which is critical for covalent binding in some enzyme inhibitors.
Solubility and Stability
  • LogP Values : The target compound’s logP (~3.5) is lower than 2-fluorophenyl analogs (~4.2) due to the hydrophilic isonicotinamide group .
  • Metabolic Stability: In vitro studies of similar CF₃-pyrazoles show half-lives >2 hours in hepatic microsomes, outperforming non-fluorinated analogs.

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which has been associated with enhanced pharmacological properties in various drug candidates. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18F3N5O
  • Molecular Weight : 357.76 g/mol
  • LogP : 3.5862 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 1/3

Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. A notable study demonstrated that a related compound exhibited selective inhibition of tyrosine kinase 2 (TYK2), which is crucial in the signaling pathways of several cancers .

Antimicrobial Properties

The isonicotinamide moiety is known for its antimicrobial activity. Compounds with this structure have been found to be effective against a range of pathogens, including bacteria and fungi. The incorporation of the cyclopropyl and trifluoromethyl groups may contribute to enhanced membrane permeability and interaction with microbial targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTrifluoromethyl pyrazolesInhibition of cancer cell growth
AntimicrobialIsonicotinamide derivativesBroad-spectrum antimicrobial activity
Enzyme InhibitionTyrosine Kinase InhibitorsSelective inhibition leading to reduced tumor growth

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values less than 0.5 mM, indicating potent anticancer activity.
  • Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with cyclopropanation of pyrazole precursors followed by coupling with isonicotinamide via ethyl linkers. Key steps include:

  • Cyclization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole using cyclopropane-carboxaldehyde under acidic conditions .
  • Amidation with isonicotinoyl chloride in the presence of K₂CO₃ in DMF at 60–80°C .
    • Optimization : Use of catalysts (e.g., DMAP) and chromatographic purification (silica gel, ethyl acetate/hexane gradients) improves yields (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Confirms pyrazole ring substitution patterns and ethyl linker connectivity (e.g., δ 8.5–8.7 ppm for isonicotinamide protons) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and pyrazole N-H bonds (~3400 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ = ~435.5) and detects impurities .

Q. How can researchers screen the compound for initial biological activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory : COX-2/5-LOX inhibition assays with IC₅₀ calculations .
  • Computational Screening : Molecular docking against targets like 5-lipoxygenase (PDB: 3V99) using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up, and what are common side reactions?

  • Scale-Up Challenges :

  • Side Reactions : Trifluoromethyl group hydrolysis under acidic conditions; mitigate via inert atmospheres (N₂) .
  • Yield Optimization : Use flow chemistry for precise temperature control during cyclopropanation (50–60°C, 12h) .
    • Catalysts : Pd(OAc)₂ improves coupling efficiency (yield ↑15%) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Study : If PASS software predicts anticancer activity (Pa > 0.7) but in vitro assays show low cytotoxicity:

  • Re-evaluate Parameters : Adjust docking constraints (e.g., solvation effects) or test metabolite stability (CYP450 microsomal assays) .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyrazole-isonicotinamide hybrids?

  • Approach :

Functional Group Variations : Compare trifluoromethyl (↑ lipophilicity) vs. methyl (↓ metabolic stability) .

Linker Modifications : Replace ethyl with propyl (logP ↑0.5) and assess pharmacokinetics (e.g., rat plasma t₁/₂) .

3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic/hydrophobic fields .

Q. What advanced mechanistic studies elucidate the compound’s enzyme inhibition?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to 5-LOX .
  • Mutagenesis : Identify critical residues (e.g., Leu420 in 5-LOX) via site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

Q. How can researchers address toxicity discrepancies between in vitro and in vivo models?

  • Protocol :

  • In Vitro : HepG2 cytotoxicity (IC₅₀ > 50 µM) vs. In Vivo : Zebrafish LC₅₀ (72h exposure).
  • Mitigation : Introduce PEGylation to reduce hepatotoxicity .

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